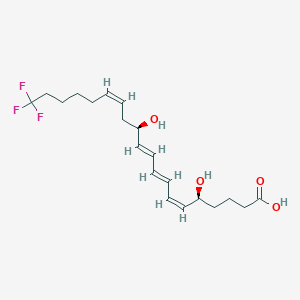

20-trifluoro Leukotriene B4

Description

Contextualization of Leukotrienes and Eicosanoids in Inflammatory and Immunological Processes

Eicosanoids are a large family of signaling molecules derived from the metabolism of twenty-carbon fatty acids, most notably arachidonic acid. frontiersin.org This class of lipid mediators, which includes prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating a vast array of biological processes. frontiersin.orgcreative-proteomics.com They are particularly recognized as key players in inflammation and immunity. creative-proteomics.com

The synthesis of eicosanoids is a rapid cellular response to various stimuli, converting membrane phospholipids (B1166683) into potent signaling compounds. frontiersin.org Leukotrienes (LTs) are produced via the lipoxygenase (LOX) pathway and are potent mediators of inflammatory and allergic reactions. creative-proteomics.com They contribute significantly to the classic signs of inflammation by recruiting and activating immune cells like neutrophils and macrophages to sites of injury or infection. creative-proteomics.com While initially viewed as purely pro-inflammatory, it is now understood that different eicosanoids can have both pro- and anti-inflammatory roles, creating a nuanced regulatory system. frontiersin.org Dysregulation of eicosanoid signaling is implicated in a variety of diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. creative-proteomics.com

Overview of Leukotriene B4 (LTB4) as a Key Lipid Mediator: Biological Relevance and Receptor Systems

Leukotriene B4 (LTB4) is a prominent eicosanoid derived from arachidonic acid through the sequential action of the 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase enzymes. aai.orgresearchgate.net Produced mainly by leukocytes such as neutrophils and macrophages, LTB4 is one of the most potent known chemoattractants for neutrophils, guiding them to inflammatory sites. researchgate.netasm.orginca.gov.br

The biological functions of LTB4 are extensive and crucial for host defense. It stimulates leukocyte migration, enhances the phagocytic and bactericidal activities of immune cells, and promotes the secretion of antimicrobial proteins and lysosomal enzymes. aai.orgbiorxiv.org Beyond its role in innate immunity, LTB4 also influences adaptive immune responses, including the activation of T-lymphocytes. nih.gov

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs) on the cell surface:

BLT1 : A high-affinity receptor, primarily expressed on leukocytes, including neutrophils, monocytes, macrophages, and certain T cells. nih.govaai.org Most of the potent pro-inflammatory and chemotactic actions of LTB4 are mediated through BLT1. biorxiv.orgnih.gov

BLT2 : A low-affinity receptor with a more ubiquitous expression pattern across various tissues. aai.org While it binds LTB4 with lower affinity, BLT2 can also be activated by other eicosanoids and is involved in different cellular processes, sometimes opposing the effects of BLT1. aai.orgresearchgate.net

The interaction of LTB4 with these receptors initiates signaling cascades that are fundamental to the inflammatory response. aai.orgresearchgate.net

Rationale for Chemical Modification and Analog Development in Lipidomics: The Case of 20-trifluoro Leukotriene B4

A significant challenge in studying the precise biological roles of LTB4 is its rapid metabolic inactivation. In the body, LTB4 is quickly converted into less active metabolites through a process called omega-oxidation, primarily yielding 20-hydroxy-LTB4 (20-OH-LTB4). nih.govresearchgate.net This rapid breakdown makes it difficult to detect LTB4 and assess its function under certain physiological conditions. nih.gov

To overcome this, researchers develop chemically modified analogs. The primary goal is to create molecules that mimic the biological activity of the natural compound but are resistant to metabolic degradation. This compound (also written as 20,20,20-trifluoro-LTB4) is a prime example of such an analog. nih.gov It was specifically designed to be a metabolically stable version of LTB4. nih.gov

The key modification is the substitution of the three hydrogen atoms on the terminal methyl group (at carbon 20) with three fluorine atoms. This trifluoromethyl group effectively blocks the site of omega-oxidation. nih.govnih.gov This resistance to metabolism allows the analog to persist longer, making it an invaluable tool for pharmacological studies and for investigating the LTB4 synthesis capacity in various biological systems. nih.govnih.gov

Academic Research Landscape and Significance of this compound Investigations

Research utilizing 20-trifluoro LTB4 has provided significant insights into the function of the LTB4 signaling axis. Studies have shown that this synthetic analog is a potent and effective mimic of natural LTB4 in many respects, while its metabolic stability offers distinct advantages for experimental investigation.

Key research findings include:

Biological Potency : 20-trifluoro LTB4 has been demonstrated to be as potent as natural LTB4 in inducing key neutrophil functions such as chemotaxis (cell migration), cell adhesion, and aggregation. nih.govcaymanchem.com One study reported an EC50 of 3 nM for chemotactic activity, equipotent to LTB4. caymanchem.com

Receptor Interaction : The analog effectively stimulates a rapid increase in cytosolic calcium in neutrophils, a response comparable to that induced by LTB4, indicating it successfully activates the LTB4 receptor signaling pathway. nih.gov

Differential Effects : Interestingly, while equipotent in chemotaxis, 20-trifluoro LTB4 was found to be significantly less potent (only about 11% of the activity) in inducing an oxidative burst in neutrophils compared to LTB4. nih.gov This suggests that the structural modification, while not affecting receptor binding for chemotaxis, may alter the downstream signaling pathways leading to oxidative responses.

Metabolic Stability : As designed, the analog is resistant to omega-oxidation by human neutrophils. nih.gov This stability confirms that the rapid, transient responses seen with natural LTB4 are not due to its metabolic breakdown but are an inherent part of its signaling mechanism. nih.gov

Investigating Host Defense : 20-trifluoro LTB4 has been used to study LTB4's role in host defense. For example, it was shown to trigger the release of antimicrobial compounds against Herpes Simplex Virus type 1 (HSV-1) from human polymorphonuclear leukocytes (PMNs), demonstrating significant biological activity, though slightly less than native LTB4. aai.org

The development and study of 20-trifluoro LTB4 have thus allowed researchers to probe the LTB4 system with greater precision, helping to distinguish between effects related to receptor activation and those influenced by rapid metabolism. nih.govnih.gov

Data Tables

Table 1: Comparative Biological Activity of LTB4 and 20-trifluoro LTB4 on Human Neutrophils

| Functional Response | Leukotriene B4 (LTB4) | This compound | Citation |

|---|---|---|---|

| Chemotaxis | Potent | Equipotent to LTB4 | nih.govcaymanchem.com |

| Adhesion | Potent | As potent as LTB4 | nih.gov |

| Aggregation | Potent | As potent as LTB4 | nih.gov |

| Oxidative Response | 100% (Reference) | ~11% of LTB4 activity | nih.gov |

| Cytosolic Calcium Increase | Rapid, monophasic increase | Equally efficient as LTB4 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 20,20,20-trifluoro-LTB4 |

| Leukotriene B4 | LTB4 |

| 20-hydroxy-Leukotriene B4 | 20-OH-LTB4 |

| Arachidonic Acid | AA |

| Prostaglandins | PGs |

| Thromboxanes | TXAs |

| Leukotrienes | LTs |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIRCSCMMMEEDI-QAASZIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115178-97-7 | |

| Record name | 20-Trifluoromethylleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Interactions and Receptor Pharmacology of 20 Trifluoro Leukotriene B4

Binding Affinity and Selectivity Profiles for Leukotriene B4 Receptors (BLT1 and BLT2)

20-trifluoro Leukotriene B4 (20-CF3-LTB4) is a synthetic analogue of Leukotriene B4 (LTB4) designed to be resistant to omega-oxidation, the primary metabolic pathway for the inactivation of LTB4. nih.gov This metabolic stability makes it a valuable tool for studying LTB4 receptor pharmacology.

Research indicates that 20-CF3-LTB4 interacts directly with LTB4 receptors. Studies using human neutrophils have shown that 20-CF3-LTB4 competes with radiolabeled [3H]LTB4 for binding to its receptors on intact cells, demonstrating its ability to occupy these binding sites. nih.gov

The two primary receptors for LTB4 are BLT1, a high-affinity receptor, and BLT2, a low-affinity receptor. nih.govnih.gov While direct comparative binding studies with dissociation constants (Ki) or 50% inhibitory concentrations (IC50) for 20-CF3-LTB4 at both BLT1 and BLT2 are not extensively detailed in the public literature, its functional profile suggests a preferential interaction with the high-affinity BLT1 receptor. nih.gov The compound's potent effects at nanomolar concentrations in chemotaxis assays, which are primarily mediated by BLT1, support this observation. nih.gov

Assessment of Agonist and Antagonist Potency at Recombinant and Native LTB4 Receptors

The functional activity of 20-CF3-LTB4 is complex, exhibiting both agonist and antagonist properties that are dependent on the specific cellular response being measured. This suggests that the compound is a biased ligand, capable of differentially activating signaling pathways downstream of the LTB4 receptors.

As an agonist, 20-CF3-LTB4 is notably potent in inducing chemotaxis in human neutrophils. It is equipotent to the native ligand LTB4 as a chemoattractant, with an effective concentration for 50% of maximal response (EC50) of 3 nM. nih.gov However, it acts as a partial agonist in this function, eliciting only 50% of the maximal chemotactic activity observed with LTB4. nih.gov Similarly, it is as potent as LTB4 in promoting neutrophil adhesion and aggregation. nih.gov Furthermore, 20-CF3-LTB4 and LTB4 are equally efficient at inducing a rapid and transient increase in cytosolic calcium concentrations, a key step in leukocyte activation. nih.gov The compound also mimics the anti-apoptotic effects of LTB4. researchgate.net

In stark contrast, 20-CF3-LTB4 displays antagonist activity in the context of neutrophil degranulation. In nanomolar concentrations, it inhibits LTB4-induced degranulation without demonstrating any agonist activity in this assay at concentrations up to 10 µM. nih.gov In other functional assays, its potency is reduced compared to LTB4. For instance, while it triggers the release of anti-herpes simplex virus (HSV-1) compounds from neutrophils, its activity is lower than that of LTB4. aai.org It also has significantly diminished ability to induce an oxidative burst (chemiluminescence) in neutrophils, showing only about 11% of the activity of LTB4. nih.gov

| Functional Response | Agonist/Antagonist Activity | Potency of this compound |

| Neutrophil Chemotaxis | Partial Agonist | EC50 of 3 nM (equipotent to LTB4, but with 50% of maximal activity) nih.gov |

| Neutrophil Adhesion | Agonist | As potent as LTB4 nih.gov |

| Neutrophil Aggregation | Agonist | As potent as LTB4 nih.gov |

| Calcium Mobilization | Agonist | As potent as LTB4 nih.gov |

| Neutrophil Degranulation | Antagonist | Inhibits LTB4-induced degranulation nih.gov |

| Oxidative Burst | Weak Partial Agonist | 11% of LTB4 activity nih.gov |

| Release of Anti-HSV-1 Compounds | Agonist | Less potent than LTB4 aai.org |

| Anti-apoptosis | Agonist | Mimics LTB4 effect researchgate.net |

Characterization of Receptor-Ligand Kinetics and Thermodynamics

Detailed studies quantifying the association (k_on) and dissociation (k_off) rate constants for the binding of 20-CF3-LTB4 to BLT1 and BLT2 receptors are not extensively available in the published literature. However, functional studies provide some indirect insights into its kinetic profile. The kinetics of the calcium, aggregatory, and chemiluminescent responses induced by 20-CF3-LTB4 are reported to be similar to those of LTB4. nih.gov This suggests that the rates of receptor binding, activation, and subsequent initiation of these specific signaling cascades are comparable to the native ligand.

Similarly, the thermodynamic parameters of the interaction between 20-CF3-LTB4 and LTB4 receptors, such as the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, have not been specifically reported. This information would be valuable for a deeper understanding of the driving forces behind its binding and for distinguishing its interaction from that of LTB4 on a thermodynamic level. For G protein-coupled receptors in general, the binding of agonists and antagonists can have distinct thermodynamic signatures, which often correlate with their functional effects. mdpi.com

Comparative Analysis of this compound Receptor Interactions with Native LTB4 and Other Analogues

The pharmacological profile of 20-CF3-LTB4 is best understood when compared to the native ligand, LTB4, and its metabolites. The key difference lies in its metabolic stability; the trifluoromethyl group at the C-20 position blocks the omega-oxidation that rapidly inactivates LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4) and subsequently to 20-carboxy-LTB4 (20-COOH-LTB4). nih.gov

Functionally, this leads to important distinctions. While LTB4 is a full agonist for a range of inflammatory responses, 20-CF3-LTB4 acts as a biased agonist. It is equipotent to LTB4 in mediating chemotaxis and calcium mobilization but is a partial agonist for the full chemotactic effect and a potent antagonist for degranulation. nih.govnih.gov This functional divergence suggests that the C-20 position is critical for the full spectrum of LTB4's biological activities. nih.gov

The metabolites of LTB4, 20-OH-LTB4 and 20-COOH-LTB4, also interact with the BLT1 receptor with high affinity. However, they are much less effective at activating neutrophils and have been shown to act as endogenous inhibitors of LTB4-mediated responses, such as migration and degranulation. In this context, the antagonist properties of 20-CF3-LTB4 on degranulation are functionally similar to the downregulating effects of LTB4's natural metabolites.

Other synthetic analogues, such as LTB4-dimethylamide and 14,15-dehydro-LTB4, have also been shown to mimic the anti-apoptotic effects of LTB4, similar to 20-CF3-LTB4. researchgate.net This indicates that the core structure of LTB4 is sufficient for this particular signaling pathway, with modifications at the C-20 position not ablating this specific function.

Mechanistic Insights into Receptor Activation and Conformational Changes

The unique pharmacological profile of 20-CF3-LTB4 provides valuable mechanistic insights. The fact that it is a partial agonist for chemotaxis and a full antagonist for degranulation strongly suggests that it induces or stabilizes a receptor conformation that is distinct from the one induced by the full agonist LTB4. nih.gov This concept of "biased agonism" is a key feature of G protein-coupled receptor pharmacology, where a ligand can selectively activate certain signaling pathways over others. The differential effects of 20-CF3-LTB4 imply that the signaling pathways leading to chemotaxis and degranulation are distinct and can be uncoupled by a biased ligand.

Furthermore, the similar kinetics of cellular responses between LTB4 and the metabolically stable 20-CF3-LTB4 indicates that the rapid and transient nature of LTB4 signaling is an intrinsic property of the receptor's signaling and desensitization machinery, rather than being solely dependent on the rapid metabolic clearance of LTB4 via omega-oxidation. nih.gov

While the precise conformational changes in the BLT1 and BLT2 receptors induced by 20-CF3-LTB4 have not been elucidated through structural biology techniques like X-ray crystallography or cryo-electron microscopy, its behavior as a biased ligand points towards subtle but significant differences in the way it engages the receptor's binding pocket and allosterically modulates the conformation of the intracellular loops that couple to G proteins and other signaling effectors.

Cellular and Subcellular Mechanisms of Action of 20 Trifluoro Leukotriene B4

Intracellular Signaling Cascades Modulated by 20-trifluoro Leukotriene B4

This compound (20-CF3-LTB4) is a synthetic analog of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. nih.gov The substitution of hydrogen atoms with fluorine at the C-20 position makes 20-CF3-LTB4 resistant to omega-oxidation, the primary metabolic inactivation pathway for LTB4. nih.gov This metabolic stability allows for a more sustained investigation of the signaling pathways initiated by LTB4 receptor activation.

G-Protein Coupled Receptor (GPCR) Coupling and Downstream Effector Activation

20-CF3-LTB4, like its parent compound LTB4, exerts its effects by binding to specific cell surface receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.govpatsnap.com The primary receptors for LTB4 are the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govebi.ac.uk Studies suggest that 20-CF3-LTB4 primarily interacts with the high-affinity LTB4 receptors. nih.gov

Upon binding of 20-CF3-LTB4 to these receptors, a conformational change is induced, leading to the activation of heterotrimeric G-proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins. scispace.com

One of the key downstream effectors activated by LTB4 receptor coupling is Phospholipase C (PLC). patsnap.comnih.gov Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. nih.gov

Kinase Phosphorylation Events and Signal Transduction Networks

The signaling cascades initiated by 20-CF3-LTB4 involve a complex network of protein kinase phosphorylation events. The activation of PLC and the subsequent increase in intracellular calcium and DAG lead to the activation of Protein Kinase C (PKC). targetmol.com

Furthermore, LTB4 receptor activation is known to trigger the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. patsnap.com This can occur through various mechanisms, including PKC-dependent pathways and Gβγ-mediated activation of other kinases. The MAPK family, including ERK, p38, and JNK, are key regulators of a wide range of cellular processes. For instance, LTB4 has been shown to induce keratin (B1170402) phosphorylation and reorganization in pancreatic cancer cells through the activation of extracellular regulated kinase (ERK). researchgate.net In human neutrophils, LTB4-induced release of the antimicrobial peptide LL-37 involves the p38 MAPK pathway and the phosphorylation of cytosolic phospholipase A2 (cPLA2). mdpi.com

Studies have also implicated the involvement of tyrosine kinases in LTB4 signaling. researchgate.net For example, the anti-apoptotic effect of LTB4 on human cord blood CD34+ hematopoietic stem cells is blunted by genistein, a tyrosine kinase inhibitor. researchgate.net In macrophages, LTB4 amplifies FcγR-mediated phagocytosis and the activation of the tyrosine kinase Syk. nih.gov

Intracellular Calcium Mobilization and Dynamics

A hallmark of 20-CF3-LTB4 signaling is the rapid and significant increase in intracellular calcium concentration ([Ca2+]i). nih.gov This mobilization of calcium is a direct consequence of IP3-mediated release from intracellular stores, as described in section 4.1.1. nih.gov Studies have shown that 20-CF3-LTB4 is as efficient as LTB4 in inducing a rapid and monophasic increase in cytosolic calcium in human neutrophils. nih.gov The kinetics of this calcium response are similar to those induced by LTB4. nih.gov

The influx of extracellular calcium also contributes to the sustained elevation of [Ca2+]i. This can be mediated by store-operated calcium entry (SOCE), where the depletion of intracellular calcium stores triggers the opening of calcium channels in the plasma membrane, such as the calcium release-activated channel (CRAC). nih.gov

Regulation of Cyclic Nucleotide Pathways

The interaction of 20-CF3-LTB4 with its GPCRs can also lead to the modulation of cyclic nucleotide pathways, primarily through the inhibition of adenylyl cyclase. nih.gov Adenylyl cyclase is the enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). The Gαi subunit of the heterotrimeric G-protein, which is coupled to the BLT1 receptor, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. scispace.com This reduction in cAMP can have various downstream effects, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA) and influences numerous cellular functions.

Impact on Gene Expression and Transcriptional Programs in Target Cells

The signaling cascades initiated by 20-CF3-LTB4 ultimately lead to changes in gene expression and the activation of specific transcriptional programs in target cells. The activation of transcription factors is a key mechanism through which these changes are mediated.

LTB4, and by extension its stable analog 20-CF3-LTB4, has been shown to activate several important transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). biorxiv.orgfrontiersin.org The activation of these transcription factors is often a result of the upstream signaling events involving PKC and MAPK pathways. mdpi.com For example, LTB4 can enhance the expression of MyD88, an adaptor protein crucial for Toll-like receptor signaling, which in turn leads to the activation of NF-κB. frontiersin.org

In macrophages, LTB4 signaling through BLT1 can induce the expression of pro-inflammatory genes. biorxiv.org For example, LTB4 has been shown to enhance the expression of pro-IL-1β mRNA. biorxiv.orgnih.gov In the context of osteoclastogenesis, LTB4 upregulates the expression of osteoclast-related genes such as NFATC1, MMP9, ACP5, CTSK, and ITGB3. nih.gov

Furthermore, LTB4 has been shown to influence the expression of genes involved in cell survival and apoptosis. The anti-apoptotic effect of LTB4 on hematopoietic stem cells suggests a role in regulating the expression of genes involved in cell survival pathways. researchgate.net

Modulation of Cellular Phenotypes and Functional Responses

The intricate signaling networks and transcriptional changes induced by 20-CF3-LTB4 manifest as a variety of cellular phenotypes and functional responses, particularly in immune cells.

One of the most well-characterized responses is chemotaxis, the directed migration of cells towards a chemical gradient. 20-CF3-LTB4 is as potent as LTB4 in inducing the chemotaxis of human neutrophils. nih.govnih.gov It also promotes neutrophil aggregation and adhesion. nih.gov

However, the functional outcomes of 20-CF3-LTB4 are not always identical to those of LTB4. While being a potent chemoattractant, 20-CF3-LTB4 exhibits significantly reduced ability to induce an oxidative burst in neutrophils compared to LTB4. nih.gov This suggests that the trifluoromethyl group modification leads to a shift in the biological activity profile, potentially due to differential engagement with receptor subtypes or downstream signaling pathways. nih.gov In fact, at nanomolar concentrations, 20-CF3-LTB4 acts as an antagonist for LTB4-induced degranulation in neutrophils, while being a partial agonist for chemotaxis. nih.gov

In other cell types, LTB4 signaling, which 20-CF3-LTB4 mimics in many aspects, has been shown to modulate a range of functional responses. For example, LTB4 enhances the phagocytosis and microbicidal activity of macrophages. nih.gov It also plays a role in the proliferation and differentiation of hematopoietic stem cells. researchgate.net In the context of pulmonary hypertension, LTB4 can induce apoptosis in pulmonary artery endothelial cells while promoting the proliferation and hypertrophy of pulmonary artery smooth muscle cells. nih.gov

Chemotaxis and Migration in Leukocytes and Other Cell Types

This compound is a potent chemoattractant for human neutrophils, demonstrating an efficacy comparable to that of its natural counterpart, LTB4. nih.govnih.govnih.gov Research indicates that 20-F3-LTB4 is equipotent to LTB4 as a chemoattractant, with an effective concentration (EC50) of 3 nM. nih.gov It is also as effective as LTB4 in promoting adhesion and aggregation of human neutrophils. nih.gov The chemotactic activity of 20-F3-LTB4 is a result of its interaction with LTB4 receptors on neutrophils. nih.gov

While both 20-F3-LTB4 and LTB4 are powerful inducers of neutrophil chemotaxis, studies suggest that the structural modification at the C-20 position of 20-F3-LTB4 leads to differential effects on other neutrophil functions, implying the involvement of different LTB4 receptor subtypes in chemotaxis versus other cellular responses. nih.gov

Granule Exocytosis and Mediator Release from Inflammatory Cells

In contrast to its potent chemotactic activity, this compound exhibits antagonistic properties concerning LTB4-induced degranulation in human neutrophils. nih.gov At nanomolar concentrations, it does not stimulate degranulation itself and instead inhibits the degranulating effects of LTB4. nih.gov However, it does not significantly affect degranulation induced by other chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov

Interestingly, similar to LTB4, 20-F3-LTB4 can induce desensitization of neutrophils to subsequent LTB4-stimulated degranulation. nih.gov This suggests that receptor occupancy by an antagonist is sufficient to trigger this desensitization, a process not exclusive to agonists. nih.gov The differential impact of 20-F3-LTB4 on chemotaxis and degranulation points towards the existence of distinct LTB4 receptor subtypes that are coupled to these separate neutrophil functions. nih.gov

Studies have also shown that LTB4 can trigger the release of antimicrobial agents from polymorphonuclear leukocytes (PMN), and its analog, 20-F3-LTB4, has been noted to induce the release of anti-HSV-1 compounds. aai.org

Phagocytosis and Antigen Presentation Modulation

Leukotriene B4 is known to enhance the phagocytic capabilities of neutrophils. aai.org While direct studies on the effect of this compound on phagocytosis are limited, the broader understanding of LTB4's role suggests a potential for its stable analog to influence this process. LTB4 enhances Fc gamma receptor-dependent phagocytosis in macrophages. jci.org

Information regarding the specific modulation of antigen presentation by this compound is not extensively detailed in the available literature. However, LTB4 itself does not appear to modulate antigen presentation by dendritic cells. nih.gov

Cell Proliferation, Differentiation, and Apoptosis Induction

This compound has been shown to mimic the anti-apoptotic effects of LTB4 in human polymorphonuclear neutrophils (PMN). aai.org LTB4 can inhibit both constitutive PMN apoptosis and apoptosis triggered by other stimuli. aai.org This anti-apoptotic effect is significant in prolonging the lifespan of these key inflammatory cells. aai.org

Furthermore, LTB4 has been found to enhance the activation, proliferation, and differentiation of human B lymphocytes. nih.gov Given that 20-F3-LTB4 often mimics LTB4's actions, it is plausible that it could have similar effects on lymphocyte populations. LTB4 is also involved in the cytokine-induced differentiation and expansion of hematopoietic stem cells. researchgate.net

Crosstalk with Other Lipid Mediator Systems and Inflammatory Pathways

The actions of this compound and its parent compound, LTB4, are intricately linked with other inflammatory pathways. LTB4 is a product of the 5-lipoxygenase (5-LO) pathway, which metabolizes arachidonic acid. inca.gov.br This pathway is a key component of the inflammatory cascade.

LTB4 can interact with other signaling systems. For instance, LTB4 signaling can be modulated by the receptor for advanced glycation end products (RAGE). jci.org The production and effects of LTB4 are also influenced by other inflammatory mediators. For example, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) can mediate neutrophil migration that depends on LTB4 release. inca.gov.br

The metabolic stability of 20-F3-LTB4, which is resistant to the omega-oxidation that rapidly degrades LTB4, allows for a more sustained interaction with these pathways, making it a valuable probe for dissecting these complex interactions. nih.govnih.gov

Table of Effects of this compound on Cellular Functions

| Cellular Function | Effect of this compound | Cell Type | Reference |

|---|---|---|---|

| Chemotaxis | Partial Agonist (equipotent to LTB4) | Human Neutrophils | nih.govnih.govnih.gov |

| Adhesion & Aggregation | Agonist (equipotent to LTB4) | Human Neutrophils | nih.gov |

| Granule Exocytosis | Antagonist (inhibits LTB4-induced degranulation) | Human Neutrophils | nih.gov |

| Mediator Release | Induces release of anti-HSV-1 compounds | Polymorphonuclear Leukocytes | aai.org |

| Apoptosis | Inhibits apoptosis | Human Polymorphonuclear Neutrophils | aai.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 20,20,20-trifluoroarachidonic acid |

| 20-hydroxy-LTB4 |

| 20-carboxy-LTB4 |

| 5(S)-hydroxyeicosatetraenoic acid (HETE) |

| Arachidonic acid |

| BW755C |

| Calcium ionophore A23187 |

| CP 105,696 |

| Cyclophosphamide |

| Genistein |

| Indomethacin |

| Interleukin-1 beta (IL-1β) |

| Interleukin-2 (IL-2) |

| Interleukin-4 (IL-4) |

| LTB4-dimethylamide |

| Leukotriene B4 (LTB4) |

| Leukotriene C4 (LTC4) |

| Lipoxin A4 |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) |

| Pertussis toxin |

| Staurosporine |

| Tumor necrosis factor-alpha (TNF-α) |

| 12-epi-LTB4 |

| 14,15-dehydro-LTB4 |

Pharmacological Effects and Biological Roles of 20 Trifluoro Leukotriene B4 in Preclinical Models

In Vitro and Ex Vivo Evaluation in Biological Systems

Primary Cell Culture Systems and Established Cell Lines

The biological activities of 20-trifluoro Leukotriene B4 have been predominantly studied using primary human neutrophils, which are key cells in the acute inflammatory response and express high levels of LTB4 receptors.

In studies using human neutrophils, 20-CF3-LTB4 demonstrates a distinct profile of activity compared to its parent compound, LTB4. It acts as a potent chemoattractant, equipotent to LTB4, with an effective concentration for 50% of maximal activity (EC50) of 3 nM. It is also as potent as LTB4 in promoting neutrophil adhesion and aggregation. However, its efficacy as a chemoattractant is only about 50% of the maximal activity induced by LTB4.

A significant divergence in activity is observed in its effect on neutrophil degranulation. While LTB4 is a full agonist for this response, 20-CF3-LTB4 acts as a pure antagonist. In nanomolar concentrations, it shows no agonist activity for degranulation up to 10 microM, but it effectively inhibits LTB4-induced degranulation. Interestingly, it does not affect degranulation triggered by other chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP), indicating its specificity for the LTB4 receptor pathway.

Further investigations into cellular signaling pathways revealed that both 20-CF3-LTB4 and LTB4 are equally efficient at inducing a rapid and transient increase in the concentration of cytosolic calcium in neutrophils. Despite its antagonistic effect on degranulation, 20-CF3-LTB4 was found to induce desensitization of neutrophils to subsequent LTB4-induced degranulation, a phenomenon previously thought to be specific to agonists. In contrast to its potent chemotactic and calcium-mobilizing effects, 20-CF3-LTB4 shows markedly reduced ability to induce an oxidative burst, possessing only about 11% of LTB4's activity in this regard.

These differential effects—being a partial agonist for chemotaxis and a full antagonist for degranulation—suggest that distinct LTB4 receptor subtypes or coupling mechanisms may be linked to these different neutrophil functions. The data also indicate that the hydrogen atoms at the C-20 position of the LTB4 molecule are critical for its intrinsic activity related to degranulation.

Table 1: Comparative Effects of this compound (20-CF3-LTB4) and Leukotriene B4 (LTB4) on Human Neutrophil Functions

| Function | 20-CF3-LTB4 Effect | LTB4 Effect | Reference |

| Chemotaxis | Partial Agonist (Equipotent, EC50 ~3 nM, but lower maximal response) | Full Agonist | |

| Degranulation | Antagonist | Full Agonist | |

| Adhesion | Agonist (Equipotent) | Full Agonist | |

| Aggregation | Agonist (Equipotent) | Full Agonist | |

| Cytosolic Calcium Increase | Agonist (Equipotent) | Full Agonist | |

| Oxidative Burst | Weak Partial Agonist (~11% of LTB4 activity) | Full Agonist |

Organotypic Slice Cultures and Isolated Tissue Preparations

Based on the available scientific literature, there are no specific studies detailing the evaluation of this compound in organotypic slice cultures or isolated tissue preparations. Research has primarily focused on its effects in primary cell culture systems, particularly human neutrophils.

Role in Inflammatory and Immune Responses in Animal Models

Acute and Chronic Inflammation Models (e.g., paw edema, pleurisy, arthritis)

There is no specific information available in the reviewed literature regarding the effects of this compound in animal models of acute or chronic inflammation such as carrageenan-induced paw edema, pleurisy, or arthritis.

Allergic Inflammation and Hypersensitivity Reactions

There is no specific information available in the reviewed literature regarding the role of this compound in animal models of allergic inflammation or hypersensitivity reactions.

Autoimmune Disease Models and Immunomodulation

There is no specific information available in the reviewed literature regarding the evaluation of this compound in animal models of autoimmune diseases or its broader immunomodulatory effects in vivo.

Effects on Specific Organ Systems and Pathophysiological Conditions

The synthetic analog of Leukotriene B4 (LTB4), this compound (20-CF3-LTB4), has been a subject of investigation in various preclinical models to understand its pharmacological effects and biological roles. This compound, characterized by the substitution of hydrogen atoms with fluorine at the C-20 position, exhibits modified biological activities compared to its parent molecule, LTB4. These differences provide valuable insights into the structure-activity relationships of leukotrienes and their receptors.

Pulmonary Inflammation and Airway Hyperresponsiveness

Leukotrienes are recognized as significant contributors to the pathogenesis of asthma, a chronic inflammatory disease of the airways. nih.gov They are involved in airway obstruction and hyperresponsiveness. nih.gov Specifically, LTB4 is a potent chemoattractant for neutrophils and other inflammatory cells, such as eosinophils and macrophages, which are implicated in severe asthma and exacerbations. nih.gov

In murine models of allergic asthma, the levels of the low-affinity LTB4 receptor, BLT2, and its ligand LTB4 are significantly elevated in the airways following an allergen challenge. nih.gov Down-regulation of BLT2 has been shown to markedly reduce airway inflammation and hyperresponsiveness. nih.gov The mechanism appears to involve the activation of reactive oxygen species and NF-κB, leading to the expression of vascular cell adhesion molecule-1, which facilitates eosinophil infiltration into the airways. nih.gov This suggests that signaling through LTB4 receptors plays a critical role in the inflammatory cascade within the pulmonary system.

Furthermore, studies have shown that LTB4 enhances the proliferation and migration of human airway smooth muscle cells through its high-affinity receptor, BLT1. nih.gov In the context of pulmonary hypertension, macrophage-derived LTB4 has been found to induce apoptosis in pulmonary artery endothelial cells and promote the proliferation and hypertrophy of human pulmonary artery smooth muscle cells. nih.gov Blocking the synthesis or signaling of LTB4 has been shown to reverse established pulmonary hypertension in rat models. nih.gov

Cardiovascular Regulation and Vascular Permeability

The role of LTB4 and its analogs extends to the cardiovascular system, particularly in modulating vascular permeability, a key feature of inflammation. While LTB4 on its own has little effect on plasma exudation, it significantly potentiates the increase in vascular permeability caused by vasodilators like bradykinin (B550075) and prostaglandin (B15479496) E2 (PGE2) in preclinical models. nih.gov This indicates that LTB4's effect on vascular permeability is dependent on the presence of a vasodilator. nih.gov

In the hamster cheek pouch microcirculation model, topical application of LTB4 leads to an immediate increase in leukocyte adhesion in postcapillary venules, followed by a dose-dependent increase in vascular permeability. berkeley.edu This effect is significantly diminished in animals depleted of neutrophils, suggesting a crucial role for these immune cells in LTB4-mediated increases in vascular permeability. berkeley.edu

Research on a specific LTB4 receptor antagonist, CP-105,696, has demonstrated its ability to reduce inflammation and vascular permeability in rats. researchgate.net In mouse models of atherosclerosis, this antagonist was found to reduce the accumulation of monocytic foam cells, a critical step in the development of atherosclerotic plaques. researchgate.net

Central Nervous System Activity and Neuroinflammation

Recent studies have begun to explore the involvement of leukotriene signaling in the central nervous system (CNS), particularly in the context of neuroinflammation. In a rat model of Gulf War Illness, chronic cognitive impairment was associated with neuroinflammation, characterized by astrocyte hypertrophy, activated microglia, and increased levels of proinflammatory cytokines. nih.gov This study found elevated concentrations of both cysteinyl leukotrienes (CysLTs) and LTB4 in the hippocampus and cerebral cortex. nih.gov

The increase in leukotrienes was accompanied by enhanced expression of 5-Lipoxygenase (5-LOX), the key enzyme in their synthesis, in neurons and microglia. nih.gov These findings suggest that a brain-specific increase in leukotriene signaling may contribute to the persistence of chronic neuroinflammation and cognitive dysfunction. nih.gov Neuroinflammation is a common feature of many CNS diseases, including Parkinson's disease and Alzheimer's disease, where excessive activation of immune cells like microglia leads to the release of pro-inflammatory cytokines and subsequent neuronal damage. mdpi.com

Gastrointestinal Inflammation and Homeostasis

The gastrointestinal tract is another system where leukotrienes play a significant role in inflammation. In a rat model of chronic colitis induced by trinitrobenzene sulfonic acid, a significant increase in LTB4 synthesis was observed, which correlated with neutrophil infiltration. researchgate.net This suggests that LTB4 is a key mediator in the inflammatory process of this model of inflammatory bowel disease.

Furthermore, studies on patients taking non-steroidal anti-inflammatory drugs (NSAIDs) have shown an enhanced synthesis of LTB4 in the gastric mucosa. nih.gov This increase was associated with the presence of chemical gastritis, suggesting a potential role for LTB4 in the pathogenesis of NSAID-induced gastric injury. nih.gov The maintenance of gut homeostasis is a delicate balance, and disruptions by inflammatory mediators can lead to pathological conditions. biolscigroup.usscientificarchives.com

Renal Function and Inflammatory Nephropathies

The kidneys are also susceptible to inflammatory damage mediated by eicosanoids, including leukotrienes. In experimental glomerulonephritis, LTB4 is a major product of the 5-lipoxygenase pathway released in the early stages. researchgate.net Increased levels of LTB4 in the kidney can lead to the recruitment of neutrophils, contributing to acute kidney injury and a decrease in the glomerular filtration rate. researchgate.net The production of LTB4 in the kidney has been shown to be strongly correlated with the infiltration of polymorphonuclear cells. researchgate.net

Immunomodulatory Potential and Research Tool Applications

This compound serves as a valuable research tool due to its distinct pharmacological profile compared to the endogenous LTB4. As a stable derivative, it is not subject to the same metabolic degradation (omega-oxidation) as LTB4, making it a more consistent agent in experimental settings. nih.gov

One of the key findings is that 20-CF3-LTB4 acts as a partial agonist for neutrophil chemotaxis while being an antagonist for LTB4-induced degranulation. nih.gov It is as potent as LTB4 in inducing chemotaxis, adhesion, and aggregation of human neutrophils. nih.gov However, its ability to induce an oxidative burst is significantly lower than that of LTB4. nih.gov This differential activity suggests that 20-CF3-LTB4 may selectively interact with different LTB4 receptor subtypes or trigger distinct downstream signaling pathways. nih.gov Specifically, it is proposed that 20-CF3-LTB4 may bind preferentially to high-affinity LTB4 receptors. nih.gov

This selective agonism/antagonism makes 20-CF3-LTB4 a powerful tool for dissecting the specific roles of different neutrophil functions in inflammatory processes. For instance, its ability to induce chemotaxis without a full degranulation response allows researchers to study the effects of neutrophil migration independently of the release of granular contents. nih.gov The compound's ability to induce desensitization of the degranulation response to LTB4 further highlights its utility in studying receptor occupancy and signaling. nih.gov

Table of Research Findings on this compound

| Biological Effect | This compound Activity | Comparison to Leukotriene B4 | Reference |

|---|---|---|---|

| Neutrophil Chemotaxis | Partial Agonist (EC50, 3 nM) | Equipotent | nih.gov |

| Neutrophil Degranulation | Antagonist | Antagonizes LTB4-induced degranulation | nih.gov |

| Neutrophil Adhesion & Aggregation | Agonist | As potent as LTB4 | nih.gov |

| Neutrophil Oxidative Response | Weak Agonist | ~11% of LTB4's ability | nih.gov |

| Cytosolic Calcium Increase | Agonist | Equally efficient as LTB4 | nih.gov |

Pharmacokinetics, Biotransformation, and Biodistribution of 20 Trifluoro Leukotriene B4

Metabolic Stability and Biotransformation Pathways in Biological Matrices

20-trifluoro Leukotriene B4 (20-F₃-LTB₄) is a synthetic analog of Leukotriene B4 (LTB₄) specifically engineered for enhanced metabolic stability. nih.govnih.gov Natural LTB₄ is a potent lipid mediator of inflammation, but its biological activity is curtailed by rapid metabolism. nih.govnih.gov The primary route of LTB₄ inactivation in human polymorphonuclear leukocytes (PMNLs) and other cells is ω-oxidation. nih.govnih.govcaymanchem.com The introduction of a trifluoromethyl group at the C-20 position of the LTB₄ molecule effectively blocks this primary metabolic pathway, rendering 20-F₃-LTB₄ resistant to this degradation and thus a metabolically stable analog. nih.govnih.gov

The principal metabolic pathway for the deactivation of endogenous LTB₄ is ω-oxidation, a process initiated by a specific cytochrome P450 (CYP) enzyme. researchgate.netfoodb.cahmdb.ca This enzyme, identified as LTB₄ 20-hydroxylase (a member of the CYP4F family), hydroxylates LTB₄ at the C-20 terminal carbon to form 20-hydroxy-LTB₄. nih.govwikipedia.orgwikipedia.org This metabolite is then further oxidized by an NAD⁺-dependent aldehyde dehydrogenase to the corresponding aldehyde and subsequently to the dicarboxylic acid, 20-carboxy-LTB₄. nih.govcaymanchem.com These oxidized metabolites exhibit significantly reduced biological activity compared to the parent LTB₄. caymanchem.com

The defining feature of this compound is the substitution of the three hydrogen atoms on the terminal C-20 methyl group with fluorine atoms. nih.govwikipedia.org This trifluoromethyl group is resistant to the enzymatic action of LTB₄ 20-hydroxylase. nih.govnih.gov Consequently, 20-F₃-LTB₄ is not a substrate for this CYP450-mediated ω-oxidation pathway, which prevents its conversion to less active hydroxylated and carboxylated metabolites in vitro. nih.govnih.gov This engineered resistance to metabolic inactivation is a key characteristic that distinguishes it from its natural counterpart. nih.gov

For natural LTB₄, subsequent metabolic steps following ω-oxidation involve peroxisomal β-oxidation. hmdb.caebi.ac.ukjci.org After the formation of 20-carboxy-LTB₄, the molecule undergoes chain shortening from the ω-end, leading to the formation of various dinor and tetranor metabolites that are eventually excreted. hmdb.caebi.ac.uk

Since this compound is resistant to the initial, requisite ω-oxidation step, the downstream pathway of β-oxidation is not initiated for the parent compound. The metabolic blockade at the C-20 position prevents the formation of the 20-carboxy metabolite, which is the substrate for the β-oxidation cascade.

While conjugation reactions are a common pathway for the metabolism and elimination of various compounds, specific data regarding the glucuronidation or sulfation of this compound are not extensively detailed in the available scientific literature. The primary focus of research has been on its designed resistance to oxidative metabolism.

Beta-Oxidation and Chain Shortening Mechanisms

Plasma Stability and Half-Life Determination in Preclinical Species

Despite its stability against ω-oxidation in vitro, studies in preclinical models indicate that this compound is cleared very rapidly from the circulation. In a study conducted in conscious rabbits, the plasma half-life of 20-F₃-LTB₄ following intravenous injection was determined to be extremely short. nih.govnih.gov This rapid clearance was found to be not significantly different from that of natural LTB₄. nih.govnih.gov

The findings suggest that while ω-oxidation is a key inactivation step within tissues, it is not the rate-limiting factor for the initial, rapid elimination of either LTB₄ or 20-F₃-LTB₄ from the bloodstream. nih.gov

| Compound | Preclinical Species | Plasma Half-Life (t½) |

|---|---|---|

| This compound | Rabbit | 0.52 ± 0.07 min nih.gov |

| Leukotriene B4 | Rabbit | 0.53 ± 0.03 min nih.gov |

Influence of the Trifluoromethyl Modification on Metabolic Fate and Systemic Exposure

The strategic placement of a trifluoromethyl group at the C-20 position is the defining structural modification of this compound. This modification serves as a bioisostere for the terminal methyl group and is designed to sterically and electronically hinder enzymatic attack. wikipedia.org Its primary purpose is to protect the molecule from metabolic degradation via the ω-oxidation pathway. nih.govcenmed.com

This chemical modification successfully confers metabolic stability to the molecule in vitro by blocking the action of LTB₄ 20-hydroxylase. nih.gov This makes 20-F₃-LTB₄ a valuable tool for pharmacological studies, as it allows for the investigation of LTB₄ receptor-mediated effects without the confounding variable of rapid metabolic inactivation. nih.govnih.gov

However, the influence on systemic exposure in vivo is complex. While the modification prevents ω-oxidation, it does not prolong the compound's half-life in the circulation. nih.govnih.gov The systemic clearance remains exceptionally rapid. This indicates that other mechanisms, likely rapid sequestration into tissues and cellular uptake, are the dominant factors determining its short systemic half-life, rather than metabolic breakdown in the plasma. nih.gov Therefore, while the trifluoromethyl group fundamentally alters the metabolic fate by preventing ω-oxidation, it does not lead to a substantially increased systemic exposure time following intravenous administration.

Advanced Analytical Methodologies for the Detection and Quantification of 20 Trifluoro Leukotriene B4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of lipids like 20-F3-LTB4. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Optimization of Sample Preparation Techniques from Complex Biological Matrices (plasma, urine, tissue homogenates)

The accurate measurement of 20-F3-LTB4 in biological matrices such as plasma, urine, and tissue homogenates necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest.

Plasma and Serum: Extraction of 20-F3-LTB4 from plasma or serum often involves protein precipitation followed by solid-phase extraction (SPE). nih.gov In some cases, a calcium ionophore may be used to stimulate the release of leukotrienes from blood cells before analysis. google.com

Urine: Urine samples are often subjected to SPE to concentrate the analyte and remove salts and other polar impurities that can interfere with LC-MS/MS analysis. google.com

Tissue Homogenates: Tissues are first homogenized to release cellular contents. Subsequent extraction steps, similar to those for plasma, involving protein precipitation and SPE, are then employed to isolate 20-F3-LTB4. cardiff.ac.uk

A critical aspect of sample preparation is the use of an appropriate internal standard to account for analyte losses during extraction and to correct for matrix effects in the mass spectrometer. caymanchem.com Deuterated analogs of LTB4, such as LTB4-d4, are commonly used for this purpose. caymanchem.com

Development and Validation of Robust Analytical Methods for Sensitivity and Specificity

The development of a robust LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve high sensitivity and specificity for 20-F3-LTB4.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically used to separate 20-F3-LTB4 from other lipids and endogenous compounds. mdpi.com C18 columns are commonly employed for this separation. creative-proteomics.com

Mass Spectrometric Detection: Tandem mass spectrometry, often with electrospray ionization (ESI) in negative ion mode, is used for detection. creative-proteomics.com The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of 20-F3-LTB4 is selected and fragmented, and a specific product ion is monitored for quantification. creative-proteomics.com This highly selective detection method minimizes interference from other molecules in the sample. creative-proteomics.com

Method validation is performed to ensure the reliability of the analytical data. Key validation parameters include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | For LTB4, methods have achieved a lower limit of quantification (LLOQ) as low as 1.0 pg/ml. nih.gov |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Within-batch precision <16% RSD and between-batch precision <13% RSD have been reported for LTB4 analysis. nih.gov |

| Accuracy | The closeness of the mean of a set of results to the true value. | |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Co-elution with a synthesized standard of 20-F3-LTB4 on HPLC confirms identity. nih.gov |

| Recovery | The efficiency of the extraction procedure. | Recovery rates exceeding 85% for leukotrienes from plasma and tissue homogenates have been validated. creative-proteomics.com |

| Stability | The stability of the analyte in the biological matrix under different storage conditions. | Endogenous LTB4 has been shown to be unstable in plasma during long-term storage at -20°C. nih.gov |

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity and Identity Confirmation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential not only as a component of LC-MS/MS but also as standalone techniques for confirming the purity and identity of synthesized 20-F3-LTB4. nih.govsigmaaldrich.com

Purity Assessment: HPLC with UV detection can be used to assess the purity of a 20-F3-LTB4 standard. sigmaaldrich.com The peak area of the compound of interest relative to the total peak area of all components in the chromatogram provides a measure of its purity.

Identity Confirmation: The identity of synthesized 20-F3-LTB4 can be confirmed by comparing its retention time on an HPLC column with that of a known standard. nih.gov Co-elution of the synthesized compound with the standard provides strong evidence of its identity. nih.gov UV absorption spectrophotometry can also be used for identification. nih.gov

| Technique | Application | Key Findings |

| HPLC with UV Detection | Purity and Identity | The purity of LTB4 can be ≥97% as determined by HPLC. sigmaaldrich.com The identity of synthesized 20-F3-LTB4 was confirmed by co-elution with an enantioselectively synthesized standard on HPLC. nih.gov |

| UPLC | Separation prior to MS | UPLC provides high-resolution separation of leukotrienes and related metabolites. creative-proteomics.com |

Emerging Microfluidic and Biosensor Technologies for Real-Time Monitoring and High-Throughput Screening

Emerging technologies such as microfluidics and biosensors hold promise for the future of 20-F3-LTB4 analysis, offering the potential for real-time monitoring and high-throughput screening.

Microfluidic Devices: Microfluidic platforms, often referred to as "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device. mdpi.com These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. While specific applications for 20-F3-LTB4 are not yet widely reported, the technology has been developed for other biomarkers, such as C-reactive protein (CRP), demonstrating its potential for inflammatory marker analysis. mdpi.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., an antibody or enzyme) with a transducer to generate a measurable signal upon binding to the target analyte. Electrochemical and optical biosensors are common types. These technologies could enable rapid, point-of-care testing for 20-F3-LTB4 in the future, facilitating real-time monitoring of inflammatory responses in research settings.

The development of these emerging technologies for 20-F3-LTB4 analysis is still in its early stages but represents a promising direction for future research, potentially enabling more efficient and accessible methods for studying this important lipid mediator.

Translational Research Perspectives and Potential Applications of 20 Trifluoro Leukotriene B4

20-trifluoro Leukotriene B4 as a Probe for LTB4 Receptor Biology and Signaling Pathways

This compound (20-CF3-LTB4) is a synthetically modified analog of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation. chemicalbook.comnih.gov A key structural feature of 20-CF3-LTB4 is the substitution of hydrogens with fluorine atoms at the C-20 position, which confers significant metabolic stability. nih.gov Unlike its parent compound, LTB4, which is rapidly inactivated in vivo through omega-oxidation into less active metabolites like 20-hydroxy-LTB4 and 20-carboxy-LTB4, 20-CF3-LTB4 is resistant to this metabolic process. nih.govaai.org This resistance makes it an invaluable research tool for studying the sustained biological effects of LTB4 receptor activation.

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. aai.orgtocris.com These receptors are found on various immune cells, including neutrophils, monocytes, and lymphocytes. aai.org Preclinical evidence suggests that 20-CF3-LTB4 functions as an agonist, mimicking the action of LTB4 at these receptors. aai.org Specifically, studies indicate that 20-CF3-LTB4 primarily binds to the high-affinity LTB4 receptors. nih.gov

The stability of 20-CF3-LTB4 allows for a clearer understanding of the signaling cascades initiated by LTB4 receptor engagement, independent of the effects of its metabolic breakdown. For instance, both LTB4 and 20-CF3-LTB4 are equally effective at inducing a rapid and monophasic increase in cytosolic calcium concentration in human neutrophils, a critical step in cell activation. nih.gov The similar kinetics of this response for both compounds suggests that the transient nature of LTB4's effects is not solely due to its rapid omega-oxidation. nih.gov Furthermore, the anti-apoptotic effect of LTB4 on neutrophils, which is crucial for prolonging the lifespan of these immune cells at sites of inflammation, is also mimicked by 20-CF3-LTB4. aai.org This action has been shown to be dependent on signaling through G alpha i GTP-binding proteins and tyrosine kinases, providing specific insights into the pathways governing neutrophil survival. aai.org

Preclinical Evidence Supporting Potential as a Therapeutic Agent or Research Tool

The unique properties of 20-CF3-LTB4 have been explored in several preclinical in vitro studies, which highlight its potential as both a research tool and a template for therapeutic agents. These studies have primarily focused on its effects on human neutrophils, which are key players in the innate immune response.

Research has demonstrated that 20-CF3-LTB4 is as potent as LTB4 in inducing several key neutrophil functions. It is a powerful chemotactic agent, effectively promoting the migration of neutrophils towards an inflammatory stimulus. nih.gov It also promotes neutrophil adhesion and aggregation to the same degree as LTB4. nih.gov However, a notable difference in its activity profile is its significantly reduced ability to induce an oxidative burst; it possesses only about 11% of LTB4's capacity to stimulate this response. nih.gov This dissociation of chemotactic and aggregatory functions from the full-scale activation of the oxidative response suggests that 20-CF3-LTB4 can be used to selectively probe these distinct cellular activities. nih.gov

The table below summarizes key preclinical findings for this compound.

| Biological Response | Effect of this compound | Potency Compared to LTB4 | Cell Type | Reference(s) |

| Chemotaxis | Potent inducer | As potent as LTB4 | Human Neutrophils | nih.gov |

| Cell Adhesion | Promotes adhesion | As potent as LTB4 | Human Neutrophils | nih.gov |

| Cell Aggregation | Induces aggregation | As potent as LTB4 | Human Neutrophils | nih.gov |

| Oxidative Response | Weak inducer | ~11% of LTB4's activity | Human Neutrophils | nih.gov |

| Cytosolic Calcium Increase | Induces rapid, monophasic increase | Equally efficient as LTB4 | Human Neutrophils | nih.gov |

| Inhibition of Apoptosis | Inhibits constitutive apoptosis | Mimics the effect of LTB4 | Human Neutrophils | aai.org |

Challenges and Opportunities in the Translational Development of Lipid Mediator Analogs

The development of lipid mediator analogs like 20-CF3-LTB4 for therapeutic use presents both significant challenges and promising opportunities. These molecules are part of a complex signaling network, and modulating their activity requires a nuanced approach. nih.gov

Challenges: One of the primary challenges is the complexity of lipid mediator signaling. acs.org These molecules often have multiple receptor types and can trigger different effects depending on the cellular context, leading to potential off-target effects. The intricate interplay between pro-inflammatory and pro-resolving lipid mediators means that inhibiting one pathway could have unintended consequences on another. mdpi.com Furthermore, translating findings from preclinical animal models to human inflammatory diseases is a major hurdle, as species variability in the expression and function of enzymes and receptors can lead to different outcomes. nih.gov From a pharmaceutical standpoint, lipid-based molecules can face challenges related to chemical stability, bioavailability, and developing effective delivery systems to ensure they reach their target tissues in sufficient concentrations. mdpi.com

Opportunities: Despite the challenges, the development of stable lipid mediator analogs offers considerable opportunities for novel therapeutics. The creation of metabolically robust molecules, such as 20-CF3-LTB4, is a significant advancement. nih.gov These analogs allow for more sustained receptor interaction and a predictable pharmacokinetic profile, which is a major advantage over their naturally occurring, short-lived counterparts. This stability also makes them superior tools for dissecting complex biological pathways. nih.gov

There is a substantial opportunity to design highly selective agonists or antagonists that target specific receptor subtypes. Such precision could lead to therapies with greater efficacy and fewer side effects than broader anti-inflammatory drugs. acs.org Given that elevated LTB4 levels are associated with a wide range of inflammatory diseases—including psoriasis, arthritis, asthma, and pulmonary hypertension—targeted therapies that modulate LTB4 receptor signaling hold great promise. nih.govgenecards.orgnih.gov The study of specialized pro-resolving mediators (SPMs), which are also lipid-derived, has opened up new therapeutic strategies focused on promoting the resolution of inflammation rather than simply suppressing its initiation. mdpi.com Analogs of these SPMs could provide a new class of treatments for chronic inflammatory conditions. acs.org

Conclusion and Future Directions in 20 Trifluoro Leukotriene B4 Research

Synthesis of Key Findings and Overall Significance of 20-trifluoro Leukotriene B4 Studies

This compound (20-F3-LTB4) is a synthetically engineered analog of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. The primary structural modification in 20-F3-LTB4 is the substitution of hydrogen atoms with fluorine atoms at the C-20 position. This change confers a crucial property: metabolic stability. Unlike natural LTB4, which is rapidly inactivated in biological systems through omega-oxidation, 20-F3-LTB4 resists this metabolic process. nih.gov This stability has established 20-F3-LTB4 as an invaluable tool in biomedical research, allowing for a more precise examination of the physiological and pathological roles of LTB4.

Studies have demonstrated that 20-F3-LTB4 effectively mimics certain functions of natural LTB4 while diverging in others, providing a unique profile for dissecting cellular signaling pathways. It has been shown to be equipotent to LTB4 as a chemoattractant for human neutrophils, a key function in the inflammatory response. nih.govnih.gov Furthermore, it is a potent agent for promoting neutrophil adhesion and aggregation and is as effective as LTB4 in inducing a rapid increase in cytosolic calcium concentrations. nih.gov

However, the functional comparison is not entirely parallel. A significant finding is the differential effect of 20-F3-LTB4 on various neutrophil responses. While a powerful chemoattractant, it is a weak inducer of the oxidative burst, exhibiting only about 11% of the activity of LTB4. nih.gov Most notably, it acts as an antagonist to LTB4-induced degranulation, actively blocking this process in neutrophils. nih.gov This mixed agonist-antagonist profile suggests that the signaling pathways for chemotaxis and degranulation are distinct and can be selectively modulated. nih.gov Research also indicates that 20-F3-LTB4 can trigger the release of antimicrobial compounds from human polymorphonuclear leukocytes (PMNs), highlighting a role in host defense, albeit with lower potency than natural LTB4. aai.org

Table 1: Comparative Biological Activities of LTB4 and 20-trifluoro LTB4 on Human Neutrophils

| Biological Response | Leukotriene B4 (LTB4) Activity | This compound (20-F3-LTB4) Activity | Reference(s) |

|---|---|---|---|

| Chemotaxis | Potent Agonist | Equipotent Agonist | nih.govnih.gov |

| Cell Adhesion | Potent Agonist | Potent Agonist | nih.gov |

| Cell Aggregation | Potent Agonist | Potent Agonist | nih.gov |

| Cytosolic Calcium Increase | Potent Agonist | Equipotent Agonist | nih.gov |

| Oxidative Response | Potent Agonist | Weak Agonist (~11% of LTB4 activity) | nih.gov |

| Degranulation | Potent Agonist | Antagonist | nih.gov |

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Despite the valuable insights gained from studies involving 20-F3-LTB4, several knowledge gaps and unanswered questions remain. These represent important areas for future investigation to fully understand the compound's mechanism of action and its potential applications.

Receptor Subtype Specificity and Signaling: LTB4 exerts its effects through two known G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2. frontiersin.orgnih.gov While it is suggested that 20-F3-LTB4's differential effects stem from its interaction with these receptors, the precise binding affinities and activation profiles for each subtype are not fully characterized. nih.govnih.gov Why does it act as an agonist for chemotaxis (a primary BLT1-mediated function) but an antagonist for degranulation? A deeper understanding of how 20-F3-LTB4 engages with BLT1 and BLT2 and the subsequent downstream signaling cascades is needed to explain its mixed pharmacological profile.

In Vivo Effects and Chronic Exposure: Most studies on 20-F3-LTB4 have been conducted in vitro on isolated cells. nih.govnih.gov There is a lack of comprehensive in vivo studies detailing the systemic effects of this metabolically stable analog. The long-term consequences of sustained BLT receptor activation or modulation by a non-degradable ligand in complex biological systems are unknown. Such studies are crucial for understanding its potential therapeutic implications and safety profile.

Broad Cell-Type and Tissue-Specific Responses: Research has predominantly focused on the effects of 20-F3-LTB4 on neutrophils. nih.govnih.govnih.gov However, LTB4 receptors are expressed on a variety of other cells, including eosinophils, macrophages, dendritic cells, and T lymphocytes. nih.gov The effects of 20-F3-LTB4 on the functions of these other immune cells, as well as non-immune cells like airway smooth muscle cells, are largely unexplored. nih.gov

Role in Pathogen Host Defense: The finding that 20-F3-LTB4 can induce the release of anti-viral molecules is intriguing but preliminary. aai.org The full spectrum of this antimicrobial activity, including its effectiveness against different types of viruses, bacteria, and fungi, remains to be determined. The specific antimicrobial agents released and the mechanisms involved also require further elucidation.

Emerging Trends and Future Directions in this compound Research

The unique properties of 20-F3-LTB4 position it at the forefront of several emerging research trends. Future investigations are likely to focus on leveraging its distinct pharmacological profile to dissect complex biological processes and explore novel therapeutic strategies.

Dissecting LTB4 Receptor Signaling in Disease: A major future direction is the use of 20-F3-LTB4 as a sophisticated tool to differentiate the roles of BLT1 and BLT2 receptors in various inflammatory diseases. Given that the LTB4 axis is implicated in conditions such as asthma, atherosclerosis, and metabolic disorders, 20-F3-LTB4 can help clarify the specific contributions of different LTB4-mediated pathways to their pathogenesis. frontiersin.orgnih.govresearchgate.net For example, its ability to promote chemotaxis while blocking certain pro-inflammatory functions could be used to study the net effect of leukocyte recruitment in chronic inflammatory settings.

Exploring Therapeutic Potential as a Biased Agonist: The concept of "biased agonism," where a ligand selectively activates certain signaling pathways downstream of a receptor while ignoring or inhibiting others, is a major area of interest in pharmacology. 20-F3-LTB4 is a prime example of a biased agonist for LTB4 receptors. nih.gov Future research could explore whether this biased profile can be harnessed for therapeutic benefit. For instance, a drug that promotes the recruitment of immune cells to a site of infection without triggering excessive inflammatory damage (like degranulation) could be highly desirable.

Development of Novel Anti-inflammatory Agents: By studying the structural basis for 20-F3-LTB4's mixed agonist/antagonist activity, medicinal chemists may be able to design novel, more specific LTB4 receptor modulators. Understanding how the trifluoromethyl group influences receptor interaction and functional outcome could guide the development of new drugs with tailored activities, such as pure BLT1 antagonists or specific BLT2 agonists.

Investigating the Resolution of Inflammation: The resolution of inflammation is an active process, and lipid mediators play a key role. While LTB4 is pro-inflammatory, its stable analog, 20-F3-LTB4, could be used to study the long-term consequences of LTB4 signaling on the resolution phase. Its ability to desensitize neutrophils to further LTB4 stimulation is one aspect of this complex regulation that warrants deeper investigation. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing 20-trifluoro Leukotriene B4 (20-trifluoro LTB4) in vitro?

To synthesize 20-trifluoro LTB4, researchers typically employ semi-synthetic routes starting from LTB4, introducing the trifluoromethyl group via chemical modification under controlled anhydrous conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>97%), nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing C-20 trifluoromethyl peaks), and mass spectrometry (MS) for molecular weight validation . Ensure protocols align with literature standards for eicosanoid synthesis to avoid side reactions .

Q. How does the trifluoromethyl modification at C-20 alter 20-trifluoro LTB4’s metabolic stability compared to native LTB4?

The trifluoromethyl group enhances metabolic resistance by reducing β-oxidation, a key degradation pathway for LTB4. Methodologically, incubate 20-trifluoro LTB4 with recombinant CYP4F enzymes (e.g., CYP4F2/3) and quantify residual compound via LC-MS. Compare degradation rates to native LTB4 to assess stability improvements .

Q. What in vitro assays are suitable for evaluating 20-trifluoro LTB4’s receptor-binding affinity?

Use competitive binding assays with radiolabeled LTB4 (e.g., [³H]-LTB4) and human neutrophil membranes expressing BLT1/BLT2 receptors. Measure displacement of labeled LTB4 by 20-trifluoro LTB4 using scintillation counting. Calculate IC₅₀ values to determine relative affinity, noting that trifluoromethylation may reduce potency compared to LTB4 .

Advanced Research Questions

Q. How can real-time biosensors be adapted to study 20-trifluoro LTB4’s spatiotemporal dynamics in vivo?

Modify the LTB4 biosensor described by Enyedi et al. (2023) by replacing the native LTB4 receptor with a BLT1 variant optimized for 20-trifluoro LTB4 binding. Transfect zebrafish or murine models with this sensor and monitor fluorescence changes via intravital microscopy. This approach enables quantification of 20-trifluoro LTB4 diffusion and receptor engagement in live inflammation models .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of 20-trifluoro LTB4?

If in vitro assays show high receptor affinity but in vivo models lack expected activity, consider pharmacokinetic factors like tissue penetration or off-target metabolism. Use knockout models (e.g., CYP4F-null mice) to isolate metabolic contributions. Alternatively, employ microdialysis to measure interstitial concentrations in target tissues .

Q. What structural insights explain 20-trifluoro LTB4’s reduced chemotactic activity compared to LTB4?

Perform molecular docking simulations of 20-trifluoro LTB4 with BLT1 receptor models to identify steric clashes or altered hydrogen bonding. Validate predictions via site-directed mutagenesis of receptor residues (e.g., Arg270, critical for LTB4 binding) and assess ligand-receptor interactions using surface plasmon resonance (SPR) .

Q. How does 20-trifluoro LTB4’s bioactivity vary across species, such as in insect vs. mammalian systems?

Compare activity in cross-species assays: (1) Test chemotaxis in human neutrophils vs. insect hemocytes using Boyden chambers. (2) Quantify calcium flux in transfected cell lines expressing BLT1 orthologs from different species. Such studies may reveal evolutionary divergence in eicosanoid signaling .

Q. What experimental designs are optimal for studying 20-trifluoro LTB4’s synergy with other lipid mediators?

Co-administer 20-trifluoro LTB4 with prostaglandins or lipoxins in a murine peritonitis model. Use factorial ANOVA to analyze interaction effects on leukocyte recruitment. Include dose-response matrices to identify non-linear synergies .

Q. How do storage conditions impact 20-trifluoro LTB4’s stability in long-term studies?

Conduct accelerated stability studies: Store aliquots at -80°C (optimal), -20°C, and 4°C with/without antioxidants (e.g., BHT). Assess degradation monthly via HPLC and MS. Avoid repeated freeze-thaw cycles, which promote oxidation .

Q. What genetic models are best suited to study 20-trifluoro LTB4’s role in chronic inflammation?

Use conditional knockout mice lacking LTB4 metabolic enzymes (e.g., CYP4F18) or BLT1 receptors. Combine with 20-trifluoro LTB4 administration to isolate its effects from endogenous LTB4. Transcriptomic profiling of inflamed tissues can identify unique pathway modulation .

Methodological Considerations

- Data Analysis : Employ nonlinear regression for dose-response curves (e.g., GraphPad Prism) and principal component analysis (PCA) for omics datasets.

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies .

- Literature Integration : Cross-reference synthesis protocols with journals like Med. Chem. Commun. to ensure alignment with eicosanoid research standards .

Retrosynthesis Analysis